![molecular formula C16H18N4S B4719701 4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile](/img/structure/B4719701.png)
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Overview
Description
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This specific compound is characterized by the presence of a butan-2-ylamino group, a methylsulfanyl group, and a phenyl group attached to the pyrimidine ring, along with a carbonitrile group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. The introduction of the butan-2-ylamino group can be achieved through nucleophilic substitution reactions, where an appropriate butan-2-ylamine reacts with a halogenated pyrimidine intermediate. The methylsulfanyl group is often introduced via a thiolation reaction, using reagents such as methylthiol or its derivatives. The phenyl group can be added through a Friedel-Crafts alkylation reaction, and the carbonitrile group is typically introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. Purification steps such as recrystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The butan-2-ylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenated intermediates, nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the butan-2-ylamino and methylsulfanyl groups can enhance its binding affinity and specificity. The phenyl group contributes to the compound’s hydrophobic interactions, while the carbonitrile group can participate in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
The uniqueness of 4-(Butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-4-11(2)18-15-13(10-17)14(19-16(20-15)21-3)12-8-6-5-7-9-12/h5-9,11H,4H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDFXUNASIJPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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